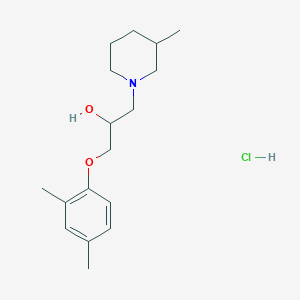

1-(2,4-Dimethylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-(2,4-dimethylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-13-6-7-17(15(3)9-13)20-12-16(19)11-18-8-4-5-14(2)10-18;/h6-7,9,14,16,19H,4-5,8,10-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMKFFYSEMYPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(COC2=C(C=C(C=C2)C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2,4-dimethylphenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with 3-methylpiperidine under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the piperidine ring or the phenoxy group.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives of the piperidine ring or phenoxy group.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

Phenoxy Substituents: The 2,4-dimethylphenoxy group in the target compound offers moderate lipophilicity compared to the naphthyloxy group in Propranolol (higher lipophilicity) or the methoxyphenyl group in HBK14 (polarity from methoxy) . Chlorinated or methoxy-substituted phenoxy groups (e.g., HBK15, HBK16) may enhance receptor specificity but reduce metabolic stability .

Amine Moieties: 3-Methylpiperidine provides conformational rigidity and may enhance CNS penetration compared to morpholine (more polar due to oxygen atom) .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Findings:

- Receptor Selectivity : The target compound’s 3-methylpiperidine group may confer selectivity for adrenergic receptors over serotoninergic targets (contrast with HBK14’s piperazine-methoxyphenyl motif) .

- Toxicity: While direct toxicity data are unavailable, structural similarity to Propranolol (LD50 ~300–500 mg/kg) suggests moderate acute toxicity .

- Solubility : The hydrochloride salt ensures superior solubility compared to free bases like Nadolol, aligning with trends in beta-blocker formulations .

Research and Development Insights

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution of epoxide intermediates with 3-methylpiperidine, a method analogous to HBK-series compounds .

- Analytical Methods : Reverse-phase HPLC (as used for Benidipine and Metoprolol in ) is suitable for purity assessment, with UV detection at 220–280 nm .

Biological Activity

1-(2,4-Dimethylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

- Chemical Formula : C17H27NO2·HCl

- Molecular Weight : 305.87 g/mol

- CAS Number : Not specified in the search results.

Research indicates that 1-(2,4-Dimethylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride may exert its biological effects through several mechanisms:

- Cytotoxicity : The compound has demonstrated significant cytotoxic activity against various cancer cell lines. In vitro studies showed that it induces apoptosis in malignant cells, characterized by caspase activation and mitochondrial membrane depolarization .

- Selective Toxicity : The compound exhibits selective toxicity towards cancer cells while sparing non-malignant cells, which is crucial for minimizing side effects in therapeutic applications .

Cytotoxicity Studies

A series of studies evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings are summarized in the table below:

Case Studies

Several case studies have highlighted the potential of 1-(2,4-Dimethylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride in cancer treatment:

- Colon Cancer Treatment : A study involving HCT116 and HT29 cell lines demonstrated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at G2 phase. The study noted a dose-dependent response, indicating its potential as an effective treatment option for colon cancer .

- Lymphoma and Leukemia : In vivo experiments showed that the compound could effectively reduce tumor size in CEM lymphoma models while exhibiting minimal toxicity to surrounding healthy tissues. This selectivity is attributed to its targeted action on malignant cells .

- Mechanistic Insights : Further investigations revealed that the compound activates caspases - key enzymes involved in the apoptotic pathway - leading to programmed cell death in treated cancer cells. Additionally, it was found to generate reactive oxygen species, which contribute to its cytotoxic effects .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis typically involves a two-step process:

Phenoxypropanol Backbone Formation : React 2,4-dimethylphenol with epichlorohydrin under basic conditions (e.g., NaOH) to form an epoxide intermediate. Temperature control (40–60°C) and solvent selection (e.g., THF or acetone) are critical to minimize side reactions .

Piperidine Substitution : Introduce the 3-methylpiperidine moiety via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction kinetics. Catalysts like KI can improve substitution efficiency .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of epoxide to phenol) and employ inert atmospheres to prevent oxidation. Purification via recrystallization (ethanol/water) ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, piperidine methyl groups at δ 1.0–1.5 ppm) .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., hydroxyl stretch at 3200–3600 cm, C-O-C ether bands at 1200 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 382.2) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve synthetic byproducts .

Advanced: How can computational models like PASS predict biological activity, and what are their limitations?

Answer:

PASS (Prediction of Activity Spectra for Substances) uses QSAR models to predict bioactivity based on structural descriptors. For this compound:

- Input : SMILES notation or 3D structure (optimized via DFT).

- Output : Probable targets (e.g., PPAR-delta activation, anti-inflammatory activity) .

Limitations : - Relies on existing training data; novel scaffolds may yield inaccurate predictions.

- Does not account for pharmacokinetics (e.g., bioavailability, metabolism). Validate predictions with in vitro assays (e.g., PPAR reporter gene assays) .

Advanced: What experimental approaches resolve contradictions in reported biological activity data?

Answer:

Contradictions (e.g., varying IC values in antifungal vs. anti-inflammatory assays) require:

Standardized Assays : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation) and protocols (e.g., MTT for cytotoxicity) .

Dose-Response Curves : Test a broad concentration range (1 nM–100 µM) to identify non-linear effects.

Control Variables : Account for solvent effects (e.g., DMSO <0.1%) and batch-to-batch compound variability .

Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Basic: What in vitro assays are appropriate for initial biological activity screening?

Answer:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Candida albicans or Aspergillus fumigatus .

- Anti-Inflammatory : LPS-induced TNF-α suppression in THP-1 cells (ELISA quantification) .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for adrenergic receptors) .

- Cytotoxicity : MTT assay in HEK-293 cells to establish safety thresholds (IC > 50 µM preferred) .

Advanced: How do structural modifications in related derivatives affect pharmacological efficacy?

Answer:

Comparative studies of analogs (e.g., halogen substitution, piperidine alkylation) reveal:

| Modification | Effect | Reference |

|---|---|---|

| Bromine at 2,4-phenoxy | Enhanced antifungal activity (MIC ↓ 50%) | |

| 3-Methylpiperidine | Improved CNS penetration (logP = 2.8) | |

| Hydrochloride salt | Increased aqueous solubility (≥10 mg/mL) | |

| Insights : Bulky substituents (e.g., adamantyl) reduce metabolic clearance but may lower oral bioavailability . |

Basic: What are key considerations in designing stability studies for this hydrochloride salt?

Answer:

- Storage Conditions : Test degradation under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6 months.

- Analytical Methods : HPLC-UV monitors degradation products (e.g., free base formation).

- pH Stability : Assess solubility and hydrolysis in buffers (pH 1–9). Hydrochloride salts are stable at pH 3–6 .

Advanced: What strategies elucidate the compound’s mechanism of action at the molecular level?

Answer:

- Target Deconvolution : CRISPR-Cas9 knockout screens identify essential genes for activity .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to putative targets (e.g., PPAR-delta, K < 1 µM) .

- Transcriptomics : RNA-seq of treated cells reveals pathway enrichment (e.g., NF-κB suppression) .

Advanced: How can molecular docking predict interactions with targets like PPAR-delta?

Answer:

- Software : AutoDock Vina or Schrödinger Glide.

- Protocol :

- Prepare protein (PPAR-delta PDB: 3T0M) via protonation and energy minimization.

- Generate ligand conformers (OpenBabel).

- Dock using flexible side chains; prioritize poses with H-bonds to Ser289 or Tyr324.

- Validate with MM-GBSA binding energy calculations (ΔG < -8 kcal/mol indicates strong binding) .

Basic: What are critical steps in scaling up synthesis from lab to pilot-scale?

Answer:

- Reactor Design : Use jacketed reactors for temperature control (±2°C).

- Process Optimization :

- Replace batch with flow chemistry for epoxide formation (improves yield by 15%) .

- Continuous crystallization (MSMPR crystallizer) ensures uniform particle size .

- Safety : Conduct hazard analysis (HAZOP) for exothermic steps (e.g., epoxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.